molecular formula C14H20F2N2OS B2944576 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea CAS No. 398995-99-8

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

Cat. No. B2944576
CAS RN: 398995-99-8
M. Wt: 302.38
InChI Key: RXXSOEWALXTDFS-UHFFFAOYSA-N
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Description

The compound “3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea” seems to be a complex organic compound. It likely contains a phenyl ring with a difluoromethoxy group attached, and a thiourea group with two propyl groups .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as “4-(Difluoromethoxy)phenyl isothiocyanate” are used as building blocks in organic synthesis .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which may include compounds similar to 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea, have been extensively used across numerous industrial applications. A review emphasizes the importance of understanding microbial degradation of these chemicals to evaluate their environmental fate and effects. Laboratory investigations suggest that microbial culture, activated sludge, soil, and sediment play crucial roles in the biodegradation pathways, potentially leading to the formation of perfluoroalkyl carboxylic and sulfonic acids (Liu & Avendaño, 2013).

Copper(II) Complexes with Anti-inflammatory Drugs

Research into novel mixed copper(II) complexes, including those with non-steroidal anti-inflammatory drugs and phenanthroline functionality, demonstrates the interdisciplinary application of such compounds. These complexes exhibit significant SOD-mimetic activity and potential for DNA damage, highlighting their application in anticancer research (Šimunková et al., 2019).

Antioxidant Activity Analysis

A comprehensive review on the analytical methods used in determining antioxidant activity sheds light on the significant role of various chemical compounds, including potentially those similar to 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea, in antioxidant assays. These methods are crucial in assessing the antioxidant capacity of complex samples, playing a pivotal role in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Chemosensors for Analyte Detection

The development of fluorescent chemosensors based on various organic frameworks, including 4-methyl-2,6-diformylphenol, for detecting a wide range of analytes highlights the importance of such compounds in sensing technologies. These chemosensors offer high selectivity and sensitivity, underlining the potential for further research and development in this area (Roy, 2021).

Aqueous Fluoroalkylation Reactions

A review focusing on the progress of aqueous fluoroalkylation, including methods for incorporating fluorinated or fluoroalkylated groups into target molecules, underscores the environmental and synthetic importance of such reactions. These methods align with green chemistry principles, aiming for mild, efficient, and environmentally friendly synthesis pathways (Song et al., 2018).

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,1-dipropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2OS/c1-3-9-18(10-4-2)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXSOEWALXTDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=S)NC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

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